MFCD18312420
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Overview
Description
The compound “MFCD18312420” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312420” involves a series of chemical reactions under controlled conditions. The primary synthetic route includes the reaction of precursor molecules in the presence of specific catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent production rates. The industrial process also incorporates purification steps, such as crystallization and distillation, to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions: “MFCD18312420” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Often employs halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
“MFCD18312420” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which “MFCD18312420” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes. The compound’s mechanism of action is studied using various biochemical and biophysical techniques to elucidate its effects at the molecular level.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain characteristics with “MFCD18312420” but differ in specific aspects, making each compound unique in its own right.
Properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-9-5-6-10(12(14)8-9)11-4-3-7-15-13(11)16/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFROYMANNLDHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CNC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683120 |
Source
|
Record name | 3-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-86-9 |
Source
|
Record name | 3-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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